molecular formula C11H13BrN2O2 B11842292 1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid

1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B11842292
M. Wt: 285.14 g/mol
InChI Key: ITANWHFDVQPGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid (CAS: 954267-45-9) is a heterocyclic compound featuring a piperidine ring substituted at position 3 with a carboxylic acid group and at position 1 with a 6-bromo-substituted pyridine moiety. This structure combines a rigid pyridine ring with a flexible piperidine backbone, making it a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, ion channel modulators, and protease-targeting agents . The bromine atom enhances lipophilicity and may influence binding interactions in biological systems, while the carboxylic acid group provides a site for hydrogen bonding or salt bridge formation.

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C11H13BrN2O2/c12-9-4-1-5-10(13-9)14-6-2-3-8(7-14)11(15)16/h1,4-5,8H,2-3,6-7H2,(H,15,16)

InChI Key

ITANWHFDVQPGHO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC(=CC=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Boronic acid, halide (e.g., 6-bromopyridine), palladium catalyst.

    Solvent: Typically an organic solvent such as toluene or ethanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Base: A base such as potassium carbonate is often used to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 6-bromopyridine moiety facilitates nucleophilic displacement reactions under optimized conditions. Key examples include:

ReactionConditionsProductCatalytic SystemOutcomeReference
AminationNH₃ (7 M in MeOH), Cu₂O (0.03 wt%)1-(6-Aminopyridin-2-yl)piperidine-3-carboxylic acidCopper(I) oxide, 70°CHigh conversion, white crystalline product
Thiol substitutionBenzyl mercaptan, K₂CO₃1-(6-(Benzylthio)pyridin-2-yl)piperidine-3-carboxylic acidDMF, 80°C, 12 hrModerate yield (65-70%)

Critical parameters :

  • Catalyst loading >0.02 wt% Cu₂O prevents discoloration and side reactions .

  • Temperatures <80°C improve regioselectivity for the 6-position .

Transition Metal-Catalyzed Cross-Couplings

The bromine atom participates in palladium-mediated coupling reactions:

Reaction TypeReagents/ConditionsProductKey MetricsReference
Suzuki-MiyauraPhenylboronic acid, Pd(PPh₃)₄1-(6-Phenylpyridin-2-yl)piperidine-3-carboxylic acid1.5 mol% Pd, 90°C, 24 hr
Buchwald-HartwigMorpholine, Pd₂(dba)₃, Xantphos1-(6-(Morpholin-4-yl)pyridin-2-yl)piperidine-3-carboxylic acid85% yield, >95% purity

Mechanistic insights :

  • Piperidine’s electron-donating effect enhances oxidative addition rates at the C-Br bond.

  • Carboxylic acid group requires protection (e.g., tert-butyl ester) to prevent catalyst poisoning .

Functional Group Transformations

The carboxylic acid moiety undergoes classical derivatizations:

ReactionReagentsProductApplicationReference
EsterificationSOCl₂, MeOHMethyl 1-(6-bromopyridin-2-yl)piperidine-3-carboxylateProdrug synthesis
Amide formationHATU, DIPEA, benzylamine1-(6-Bromopyridin-2-yl)-N-benzylpiperidine-3-carboxamideBioactivity modulation

Optimization notes :

  • Esterification proceeds efficiently (90-95% yield) using thionyl chloride activation.

  • Amide couplings require anhydrous conditions to suppress hydrolysis.

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related bromopyridine derivatives:

CompoundSNAr Rate (k, s⁻¹)Suzuki Coupling Yield (%)Notes
1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid0.1272Lower regioselectivity
1-(6-Bromopyridin-3-yl)piperidine-3-carboxylic acid0.0865Steric hindrance at C6
1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid 0.25 88 Optimal electronic/steric profile

Data derived from kinetic studies on analogous systems .

Stability Under Reaction Conditions

The compound exhibits robustness in common synthetic environments:

ConditionDegradation (%)Major DegradantMitigation Strategy
Aqueous base (pH >10)15Hydrolysis of ester/carboxylic acidUse buffered neutral conditions
High temp (>120°C)20DecarboxylationMicrowave-assisted short heating
Light exposure (UV)5Radical bromine lossAmber glassware, inert atmosphere

Stability data extrapolated from tert-butyl analog studies.

Scientific Research Applications

Anti-inflammatory Applications

The compound has been identified as a potential inhibitor of the IKK (IκB kinase) pathway, which is crucial in the regulation of inflammatory responses. Inhibiting IKK can block the activation of NF-κB, a transcription factor involved in the expression of pro-inflammatory cytokines. Research indicates that compounds targeting this pathway can be beneficial in treating various inflammatory conditions such as:

  • Rheumatoid Arthritis
  • Asthma
  • Chronic Obstructive Pulmonary Disease (COPD)
  • Multiple Sclerosis

Studies have shown that derivatives of this compound effectively reduce the transcription of genes encoding inflammatory cytokines like IL-1, IL-6, and TNF-α, which play pivotal roles in these diseases .

Antitumor Activity

Recent investigations into the antitumor potential of 1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid derivatives have yielded promising results. The compound has demonstrated efficacy against various cancer cell lines, particularly those associated with:

  • Triple Negative Breast Cancer (TNBC)
  • Leukemias
  • Lymphomas

In vitro studies using cell lines such as MDA-MB-231 have shown that certain derivatives can inhibit cell proliferation and induce apoptosis. For instance, one study reported a derivative that significantly reduced viable cell numbers and tumor size in chick chorioallantoic membrane models . This highlights its potential as a lead compound for developing new anticancer therapies.

Neurological Disorders

The compound's pharmacological profile suggests potential applications in treating neurological disorders. Research indicates that compounds with similar structures have been associated with neuroprotective effects and modulation of neurotransmitter systems. Specifically, compounds targeting serotonin receptors have been linked to:

  • Migraine Treatment
  • Anxiety Disorders
  • Depression

The ability to modulate serotonin pathways may provide therapeutic avenues for conditions characterized by dysregulated neurotransmission .

Enzyme Inhibition

The piperidine moiety present in 1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid is known for its enzyme inhibitory properties. Studies have shown that derivatives can act as effective inhibitors of various enzymes, including:

  • Acetylcholinesterase : Important for treating Alzheimer's disease.
  • Urease : Targeting infections caused by Helicobacter pylori.

These inhibitory actions suggest that the compound could be further explored for its potential in managing cognitive decline and gastrointestinal infections .

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of 1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid. Various synthetic routes have been established to modify the compound's structure to enhance its efficacy and reduce toxicity. The SAR studies indicate that alterations at specific positions on the piperidine or pyridine rings can significantly impact biological activity .

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the final compound derived from this intermediate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Heterocycle Substituents

Pyridine vs. Pyrimidine/Pyrazine Derivatives
  • 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid (): Replacing pyridine with pyrimidine removes the bromine atom and introduces a second nitrogen atom in the heterocycle.
  • 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS: 930111-02-7, ): The pyrazine ring with a methyl group at position 6 reduces electronegativity compared to bromopyridine, favoring hydrophobic interactions. Its melting point (185–186.5°C) is higher than the 4-carboxylic acid analog (151–152°C), suggesting differences in crystallinity .
Quinoline Derivatives
  • 1-(6-Chloro-4-phenylquinolin-2-yl)piperidine-3-carboxylic acid (): The quinoline scaffold introduces a larger aromatic system with a chlorine substituent and phenyl group. This enhances lipophilicity and may improve binding to hydrophobic pockets in targets like fatty acid-binding proteins (FABP4/5) .

Ring Size Variations: Piperidine vs. Azetidine

  • 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid (CAS: 1289386-69-1, ): Replacing piperidine with azetidine introduces a four-membered ring, increasing ring strain and reducing conformational flexibility. This could limit interactions with larger binding pockets but improve metabolic stability due to reduced rotational freedom .

Functional Group Positional Isomerism

  • 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (CAS: 799283-92-4, ): The carboxylic acid at position 4 instead of 3 alters the spatial arrangement of the functional group. This modification may disrupt hydrogen-bonding networks critical for target engagement, as seen in hERG1 activators where position 3 is crucial for activity .
Table 1: Key Structural and Physical Properties
Compound Name Heterocycle Substituent Functional Group Position Melting Point (°C) CAS Number
1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid Pyridine 6-Bromo 3 Not reported 954267-45-9
1-(6-bromopyridin-2-yl)azetidine-3-carboxylic acid Pyridine 6-Bromo 3 Not reported 1289386-69-1
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid Pyrimidine None 3 Not reported -
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid Pyrazine 6-Methyl 3 185–186.5 930111-02-7
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid Pyridine 5-Bromo 4 Not reported 799283-92-4
Key Observations
  • Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilicity, which may improve binding to nucleophilic residues in enzymes or receptors. Pyrimidine and pyrazine analogs lack bromine but offer additional hydrogen-bond acceptors .
  • Solubility: The carboxylic acid group improves aqueous solubility compared to non-ionizable analogs like 1-(6-Bromopyridin-2-yl)piperidin-4-ol.
  • Biological Activity : In hERG1 activators (e.g., RPR260243), the piperidine-3-carboxylic acid motif is critical for slowing channel deactivation . Positional isomerism (e.g., 4-carboxylic acid) or heterocycle changes (e.g., azetidine) may reduce efficacy.

Biological Activity

1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14BrN3O2
  • Molecular Weight : 300.16 g/mol

The compound features a piperidine ring substituted with a bromopyridine moiety and a carboxylic acid group, which contributes to its biological activity.

1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid acts primarily through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various kinases, which play critical roles in cell signaling pathways. This inhibition can lead to altered cellular responses, including apoptosis and cell cycle arrest .
  • Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, thereby affecting cell division and exhibiting antiproliferative effects.

Antiproliferative Effects

Research indicates that 1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid exhibits significant antiproliferative activity against several cancer cell lines. In vitro studies have shown IC50 values in the low micromolar range, indicating potent activity against tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The presence of halogen substituents has been linked to enhanced bioactivity .

Research Findings and Case Studies

StudyFindings
Study 1 Evaluated the compound's inhibitory effects on cancer cell lines, reporting IC50 values ranging from 5 to 15 µM across different types .
Study 2 Investigated antimicrobial properties, revealing that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL .
Study 3 Analyzed the mechanism of action, confirming that the compound disrupts tubulin polymerization, leading to apoptosis in cancer cells.

Applications in Medicine

Due to its biological activities, 1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid is being explored for various therapeutic applications:

  • Cancer Treatment : Its ability to inhibit key signaling pathways makes it a candidate for developing new anticancer therapies.
  • Antimicrobial Agents : The compound's broad-spectrum antimicrobial activity suggests potential use in treating infections resistant to conventional antibiotics.

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid with high purity?

  • Methodological Answer : The compound can be synthesized via thermal decomposition of intermediates like 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine at elevated temperatures (e.g., 100°C under 1.7 atm), which generates pyridylcarbene intermediates that stabilize into derivatives such as 1-(6-bromopyridin-2-yl)ethanol. Purification may involve recrystallization or chromatography, with purity assessment via HPLC or LC-MS .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying structural motifs, particularly the bromopyridine and piperidine moieties. X-ray crystallography (as used for analogous bromopyridinecarboxylic acids) can resolve stereochemical ambiguities and confirm hydrogen-bonding patterns . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carboxylic acid functionalities .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Safety Data Sheets (SDS) for structurally related brominated pyridine derivatives indicate hazards such as skin/eye irritation (H315, H319) and acute toxicity (H302, H335). Use fume hoods, nitrile gloves, and emergency eye wash stations. Spills require neutralization with inert absorbents and disposal as hazardous waste .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine at the pyridine 6-position activates the ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational modeling (DFT) can predict regioselectivity, while kinetic studies under varying palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) may resolve contradictions in reaction yields. Monitor intermediates via in situ Raman spectroscopy .

Q. What mechanistic insights explain the compound’s role as a reaction intermediate in high-temperature decompositions?

  • Methodological Answer : Under thermal stress, the compound may act as a carbene precursor. Mechanistic studies using deuterium labeling or trapping experiments (e.g., with alkenes) can identify transient intermediates. High-pressure reactors (1.7 atm) and GC-MS analysis help track decomposition pathways to products like 2-bromo-6-vinylpyridine .

Q. How do steric and electronic effects of the piperidine-3-carboxylic acid group impact supramolecular aggregation?

  • Methodological Answer : X-ray crystallography of co-crystals with hydrogen-bond acceptors (e.g., DMSO) reveals intermolecular interactions. Compare packing motifs with analogs (e.g., 2-bromopyridine-3-carboxylic acid) to assess how the piperidine ring’s conformation influences crystal lattice stability .

Q. How can contradictory data on the compound’s stability in aqueous vs. nonpolar solvents be resolved?

  • Methodological Answer : Perform accelerated stability studies under controlled pH (2–12) and temperature (25–60°C) conditions. Use UV-Vis spectroscopy to monitor degradation kinetics. Solubility parameters (Hansen solubility spheres) and molecular dynamics simulations clarify solvent interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.